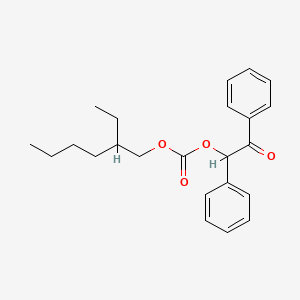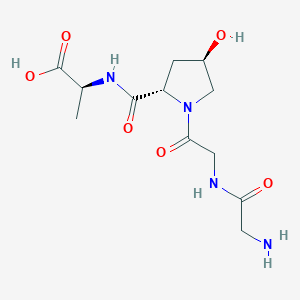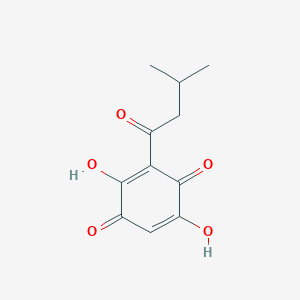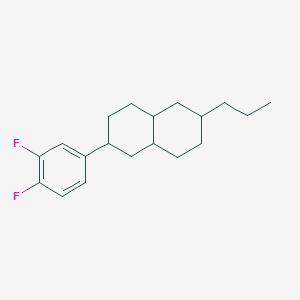
2-Ethylhexyl 2-oxo-1,2-diphenylethyl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethylhexyl 2-oxo-1,2-diphenylethyl carbonate is a chemical compound known for its unique structure and properties. It is often used in various industrial and scientific applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylhexyl 2-oxo-1,2-diphenylethyl carbonate typically involves the reaction of 2-ethylhexanol with 2-oxo-1,2-diphenylethyl chloroformate. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethylhexyl 2-oxo-1,2-diphenylethyl carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The carbonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted carbonates depending on the nucleophile used.
Applications De Recherche Scientifique
2-Ethylhexyl 2-oxo-1,2-diphenylethyl carbonate is used in several scientific research fields:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of polymers, coatings, and plasticizers.
Mécanisme D'action
The mechanism of action of 2-Ethylhexyl 2-oxo-1,2-diphenylethyl carbonate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. It may also interact with cellular receptors, modulating signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Ethylhexyl 2-oxo-1,2-diphenylethyl acetate
- 2-Ethylhexyl 2-oxo-1,2-diphenylethyl ether
- 2-Ethylhexyl 2-oxo-1,2-diphenylethyl phosphate
Uniqueness
2-Ethylhexyl 2-oxo-1,2-diphenylethyl carbonate stands out due to its carbonate functional group, which imparts unique reactivity and stability compared to similar compounds with acetate, ether, or phosphate groups. This makes it particularly valuable in applications requiring high thermal and chemical stability.
Propriétés
Numéro CAS |
192227-42-2 |
|---|---|
Formule moléculaire |
C23H28O4 |
Poids moléculaire |
368.5 g/mol |
Nom IUPAC |
2-ethylhexyl (2-oxo-1,2-diphenylethyl) carbonate |
InChI |
InChI=1S/C23H28O4/c1-3-5-12-18(4-2)17-26-23(25)27-22(20-15-10-7-11-16-20)21(24)19-13-8-6-9-14-19/h6-11,13-16,18,22H,3-5,12,17H2,1-2H3 |
Clé InChI |
IXCVLXVPDSHOLB-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)COC(=O)OC(C1=CC=CC=C1)C(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{5-[4-(Thiophen-2-YL)butyl]thiophen-2-YL}methanethiol](/img/structure/B12578121.png)
![7a-Methoxytetrahydro-1H,3H-pyrrolo[1,2-c][1,3]oxazol-3-one](/img/structure/B12578129.png)
![Carbamic acid, methyl[3-oxo-3-(2-thienyl)propyl]-, methyl ester](/img/structure/B12578133.png)

![1-Methyl-4-{2-[4-(pyrrolidin-1-yl)phenyl]ethenyl}pyridin-1-ium iodide](/img/structure/B12578139.png)


![3'-O-Benzyl-3-[(benzyloxy)methyl]thymidine](/img/structure/B12578163.png)
![1-[({2-[(4-Phenylbutyl)amino]ethyl}amino)methyl]cyclohexan-1-OL](/img/structure/B12578167.png)
![N-[(Dodecylamino)methyl]-N'-(hydroxymethyl)urea](/img/structure/B12578170.png)



![(1S,2R,4S)-5,5-Dibromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B12578191.png)
